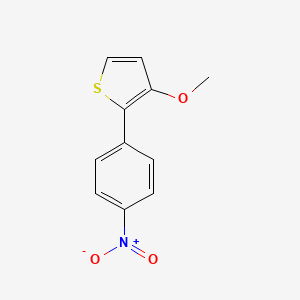

3-Methoxy-2-(4-nitrophenyl)thiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methoxy-2-(4-nitrophenyl)thiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing a sulfur atom. This specific compound is characterized by the presence of a methoxy group at the third position and a nitrophenyl group at the second position of the thiophene ring. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-(4-nitrophenyl)thiophene can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild and functional group tolerant, making it a popular choice for synthesizing thiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors is also common in industrial settings to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-(4-nitrophenyl)thiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are typically used.

Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride or boron trifluoride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

3-Methoxy-2-(4-nitrophenyl)thiophene derivatives have been evaluated for their anticancer properties. A study revealed that modifications in the thiophene structure could lead to potent inhibitors of microtubule polymerization, acting through the colchicine site of tubulin. Compounds derived from this scaffold exhibited strong antiproliferative activity across multiple cancer cell lines, with IC50 values ranging from 2.6 to 18 nM, indicating their potential as effective anticancer agents .

Structure-Activity Relationship (SAR)

The position of substituents on the thiophene ring significantly influences biological activity. For instance, variations in methoxy and amino group placements have been shown to enhance or reduce anticancer efficacy. Specifically, compounds with methoxy groups at the C-6 or C-7 positions demonstrated comparable effects on cell growth inhibition, suggesting that fine-tuning these substituents can optimize therapeutic outcomes .

Synthesis and Characterization

Synthetic Routes

The synthesis of this compound typically involves multi-component reactions (MCRs), which allow for the efficient assembly of complex structures from simpler precursors. This method not only enhances molecular diversity but also improves yields in a shorter reaction time .

Characterization Techniques

Characterization of synthesized compounds often employs techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR). These methods confirm the structural integrity and purity of the compounds, which is crucial for subsequent biological evaluations .

Environmental Applications

Pesticidal Properties

Research indicates that thiophene derivatives, including this compound, exhibit herbicidal activities. Studies have shown promising results in controlling weed growth, making them potential candidates for developing environmentally friendly herbicides .

Material Science Applications

Conductive Polymers

Thiophene derivatives are integral to the development of conductive polymers used in organic electronics. The incorporation of this compound into polymer matrices can enhance electrical conductivity and stability, which are vital for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Data Tables

Case Studies

- Anticancer Study : A series of synthesized thiophene derivatives were tested against human cancer cell lines using the MTT assay to determine their IC50 values. Results indicated that specific substitutions significantly enhanced antiproliferative activity compared to standard treatments .

- Herbicidal Activity Assessment : Field trials demonstrated that formulations containing thiophene derivatives effectively reduced weed populations without harming crop yields, highlighting their potential as sustainable agricultural solutions .

Mechanism of Action

The mechanism of action of 3-Methoxy-2-(4-nitrophenyl)thiophene depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the methoxy and nitrophenyl groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

- 2-Methoxy-3-(4-nitrophenyl)thiophene

- 3-Methoxy-2-(3-nitrophenyl)thiophene

- 2-Methoxy-3-(3-nitrophenyl)thiophene

Uniqueness

3-Methoxy-2-(4-nitrophenyl)thiophene is unique due to the specific positioning of the methoxy and nitrophenyl groups on the thiophene ring. This unique arrangement can result in distinct chemical and biological properties compared to other similar compounds. For example, the electronic and steric effects of the substituents can influence its reactivity and interactions with molecular targets .

Biological Activity

3-Methoxy-2-(4-nitrophenyl)thiophene is a thiophene derivative that has garnered attention for its potential biological activities. Thiophene compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

The biological activity of this compound is influenced by its structural components, particularly the methoxy and nitrophenyl groups. These groups can enhance the compound's binding affinity to various molecular targets, such as enzymes and receptors. The specific pathways through which it exerts its effects can vary based on the biological context in which it is studied.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown efficacy against various bacterial strains. A comparative study demonstrated that certain thiophene derivatives had minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against pathogens like E. faecalis and P. aeruginosa.

| Compound | Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| This compound | E. faecalis | 50 | 29 |

| Similar Thiophene Derivative | P. aeruginosa | 40 | 24 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, a study on related thiophene compounds indicated that they could inhibit cell growth in cancer lines such as MCF-7 (breast cancer). The compound's effectiveness was linked to its ability to induce apoptosis and arrest the cell cycle at the S phase, suggesting a mechanism involving DNA synthesis inhibition .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, thiophene derivatives have demonstrated anti-inflammatory effects. Studies have shown that certain compounds can significantly inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. For instance, when tested at a concentration of 10 µg/mL, some thiophene derivatives exhibited up to 89% inhibition of IL-6 compared to standard treatments like dexamethasone .

Case Studies

- Antimicrobial Efficacy : A study published in MDPI highlighted the antibacterial activity of thiophene derivatives against various strains, including Klebsiella pneumoniae. The results revealed that these compounds could effectively inhibit bacterial growth, showcasing their potential as therapeutic agents .

- Anticancer Mechanism : Research on related thiophenes indicated that they could induce apoptosis in MCF-7 cells with an IC50 value of approximately 225 µM. This suggests that modifications to the thiophene structure could enhance anticancer activity .

Q & A

Q. Basic: What are the common synthetic routes for preparing 3-Methoxy-2-(4-nitrophenyl)thiophene, and how can reaction conditions be optimized for higher yields?

Answer:

The compound is typically synthesized via Pd-catalyzed cross-coupling reactions . For example, coupling 3-methoxythiophene derivatives with 4-nitroaryl halides using catalysts like PEPPSI-IPent achieves high turnover numbers (TONs > 0.87×10⁵) and yields (>87%) under mild conditions . Optimization involves:

- Catalyst selection : PEPPSI-IPent outperforms Pd(DPEphos)Cl₂ due to enhanced stability and reactivity.

- Solvent systems : THF or THF/NMP mixtures are preferred for minimal side reactions.

- Reaction monitoring : Use TLC or GC-MS to track progress and adjust reaction times.

Q. Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?

Answer:

Key techniques include:

- NMR spectroscopy : Assign methoxy (δ ~3.8–4.0 ppm) and aromatic protons (δ ~7.0–8.5 ppm) for regiochemical confirmation .

- IR spectroscopy : Identify nitro (1520–1350 cm⁻¹) and thiophene ring (3100–3000 cm⁻¹) vibrations .

- X-ray crystallography : Resolve molecular geometry using SHELX programs, which validate bond lengths and angles (e.g., C–S bond ~1.70 Å) .

Q. Advanced: How do the methoxy and nitro groups influence the electronic properties of this compound?

Answer:

- Electron-donating methoxy : Stabilizes the thiophene ring via resonance, reducing oxidation potential.

- Electron-withdrawing nitro : Enhances electron deficiency, shifting absorption spectra (λmax) and enabling redox activity in spectroelectrochemical studies .

- Computational validation : MP2/6-311G** calculations align with experimental UV-Vis and cyclic voltammetry data, confirming charge-transfer interactions .

Q. Advanced: What computational methods are recommended for modeling the molecular geometry of this compound?

Answer:

- Density Functional Theory (DFT) : B3LYP/6-311G** optimizes geometry and predicts vibrational frequencies.

- MP2/6-311G **: Accurately reproduces experimental bond distances (e.g., C–S: 1.70 Å vs. 1.72 Å in X-ray data) .

- Electronic structure analysis : HOMO-LUMO gaps calculated via DFT correlate with experimental bandgaps (e.g., ~3.5 eV for nitro-substituted thiophenes) .

Q. Advanced: How can catalytic systems be optimized for synthesizing this compound?

Answer:

- Catalyst screening : PEPPSI-IPent provides superior TONs (87,000 vs. 32% yield with Pd(DPEphos)Cl₂) due to bulky N-heterocyclic carbene (NHC) ligands .

- Substrate scope : Test aryl halides with varying electron-withdrawing groups to assess coupling efficiency .

- Temperature control : Maintain 60–80°C to balance reaction rate and catalyst decomposition .

Q. Basic: What are the standard protocols for verifying the purity of this compound?

Answer:

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<1%) .

- Elemental analysis : Match calculated vs. observed C, H, N, S content (e.g., C: 54.0%, N: 6.3%) .

- Melting point : Compare experimental values (e.g., 120–122°C) with literature data .

Q. Advanced: How can discrepancies in spectroscopic data for this compound be resolved?

Answer:

- Cross-validation : Combine NMR, IR, and mass spectrometry to confirm assignments (e.g., distinguish nitro vs. carbonyl peaks) .

- X-ray diffraction : Resolve ambiguities in regiochemistry or substituent orientation .

- Computational benchmarking : Compare experimental IR frequencies with DFT-predicted values (error < 5%) .

Q. Advanced: What strategies are effective for functionalizing this compound in further reactions?

Answer:

- Electrophilic substitution : Nitro groups direct meta-substitution; methoxy activates ortho/para positions for halogenation or sulfonation .

- Cross-coupling : Use Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the thiophene 5-position .

- Reduction : Catalytic hydrogenation (Pd/C, H₂) converts nitro to amine for downstream amidation or diazotization .

Properties

CAS No. |

919792-39-5 |

|---|---|

Molecular Formula |

C11H9NO3S |

Molecular Weight |

235.26 g/mol |

IUPAC Name |

3-methoxy-2-(4-nitrophenyl)thiophene |

InChI |

InChI=1S/C11H9NO3S/c1-15-10-6-7-16-11(10)8-2-4-9(5-3-8)12(13)14/h2-7H,1H3 |

InChI Key |

BKMAYKUREDFONH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(SC=C1)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.